molecular formula C11H12O3S2 B2972505 2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid CAS No. 885524-23-2

2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid

Cat. No. B2972505
CAS RN: 885524-23-2
M. Wt: 256.33
InChI Key: CMCSYWSVFFYSFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid” is a biochemical used for proteomics research . It has a molecular formula of C11H12O3S2 and a molecular weight of 256.34 .


Molecular Structure Analysis

The molecular structure of “2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid” is represented by the formula C11H12O3S2 . This indicates that it contains 11 carbon atoms, 12 hydrogen atoms, 3 oxygen atoms, and 2 sulfur atoms.

Scientific Research Applications

Free Radical Scavenging and Neuroprotective Activities

Compounds containing 1,2-dithiolane moieties have been synthesized and evaluated for their potential in free radical scavenging and neuroprotective activities. This application is significant in the study of neurological disorders and oxidative stress-related conditions .

Ligand Studies for Transition Metal Interactions

Derivatives containing 1,3-dithiolane have been synthesized for potential use in forming complex structures or networks through interactions with soft transition metal ions. This could be useful in materials science and coordination chemistry .

Solid-State Deprotection in Synthesis

1,3-Dithiolanes have been used as a protective group in organic synthesis. A new application introduced the use of Hg(NO3)2·3H2O as an effective reagent for solid-state deprotection of 1,3-dithiolanes .

Synthesis of Dithiolane-2-thione Derivatives

The synthesis of 1,3-dithiolane-2-thione derivatives has been explored through reactions with various thiiranes. These derivatives could have applications in synthetic chemistry .

Reversible Polymerization

Poly (1,2-dithiolane)s have been developed for diverse applications such as surface polymerization, cell penetration, protein-polymer conjugates, gels, elastomers, self-healing materials, supramolecular assembled materials, adhesives, clusteroluminescence, and chemically recyclable materials .

properties

IUPAC Name

2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3S2/c12-10(13)7-14-9-4-2-1-3-8(9)11-15-5-6-16-11/h1-4,11H,5-7H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMCSYWSVFFYSFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(S1)C2=CC=CC=C2OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(1,3-dithiolan-2-yl)phenoxy]acetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.